molecular formula C23H24N6O3S2 B11633642 ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B11633642
M. Wt: 496.6 g/mol
InChI Key: MNKTZTXSGHHQFX-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an indole moiety, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by the formation of the triazine ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical and biological properties. This structural complexity makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate is a complex chemical compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Compound Overview

The compound features a unique structure that includes:

  • Thiazole and Triazine Rings : These heterocyclic structures are known for their diverse biological activities.
  • Sulfanyl Group : Often associated with antimicrobial properties.
  • Alkene Substituent : The prop-2-en-1-yl group may contribute to its reactivity and biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of thiazoles and triazines have shown efficacy against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
HCT116 (Colon)12.3
A549 (Lung)15.0

These findings suggest that this compound may possess similar anticancer properties due to its structural similarities.

Antimicrobial Activity

The compound's sulfanyl group indicates potential antimicrobial properties. Research on related compounds has demonstrated effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the potential of the compound in combating bacterial infections.

Other Biological Activities

Compounds with similar structures have also been reported to exhibit:

  • Antioxidant Activity : Protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Reducing inflammation in various models.

A study demonstrated that thiazole derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .

Synthesis and Evaluation

A recent study synthesized derivatives of thiazole and evaluated their biological activities. The synthesized compounds were tested for their antiproliferative effects on cancer cell lines and showed promising results:

  • Synthesis Method : The compounds were synthesized using a multi-step approach involving condensation reactions between appropriate precursors.
  • Biological Testing : The antiproliferative activity was assessed using MTT assays across multiple cancer cell lines.

The study found that certain modifications to the thiazole ring enhanced activity significantly, indicating structure–activity relationships (SAR) that could guide future drug design efforts .

Toxicity Studies

Preliminary toxicity studies on related thiazole compounds suggest low acute toxicity profiles, making them suitable candidates for further development. The LD50 values were significantly higher than those of conventional chemotherapeutics, indicating a favorable safety margin .

Properties

Molecular Formula

C23H24N6O3S2

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl 4-methyl-2-[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H24N6O3S2/c1-5-12-29-15-11-9-8-10-14(15)17-19(29)25-23(28-27-17)33-16(6-2)20(30)26-22-24-13(4)18(34-22)21(31)32-7-3/h5,8-11,16H,1,6-7,12H2,2-4H3,(H,24,26,30)

InChI Key

MNKTZTXSGHHQFX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2

Origin of Product

United States

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